2-bromo-N-(4-ethoxyphenyl)propanamide
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Overview
Description
It is a white crystalline powder with a molecular formula of C11H14BrNO2 and an average mass of 272.137 Da
Preparation Methods
The synthesis of 2-bromo-N-(4-ethoxyphenyl)propanamide involves several steps. One common method starts with 2-bromo-1-(4-ethoxyphenyl)ethanone as a starting material. This compound undergoes hydrolysis, esterification, cyclization, and bromination to yield the target product . The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
2-bromo-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Amide Bond Formation: The compound can participate in reactions involving amide bond formation, which is crucial in organic synthesis.
Scientific Research Applications
2-bromo-N-(4-ethoxyphenyl)propanamide has gained significant attention in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and drug discovery.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-bromo-N-(4-ethoxyphenyl)propanamide can be compared with other similar compounds, such as:
2-bromo-1-(4-ethoxyphenyl)ethanone: A precursor in the synthesis of the target compound.
4-ethoxyphenyl derivatives:
Bromo-substituted amides: Compounds with bromine atoms and amide functional groups, used in various chemical and biological studies.
Properties
IUPAC Name |
2-bromo-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDDFVJJCATOIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587928 |
Source
|
Record name | 2-Bromo-N-(4-ethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109098-43-3 |
Source
|
Record name | 2-Bromo-N-(4-ethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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